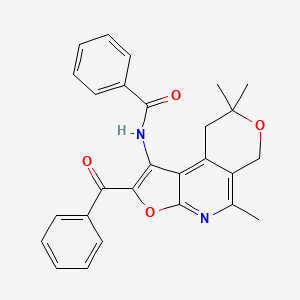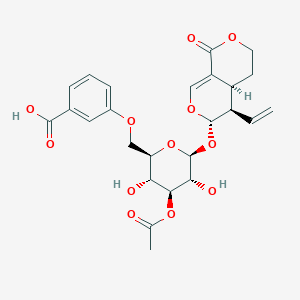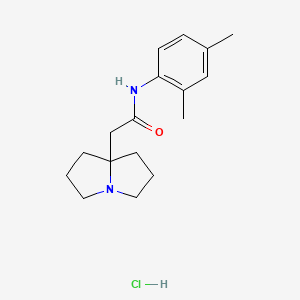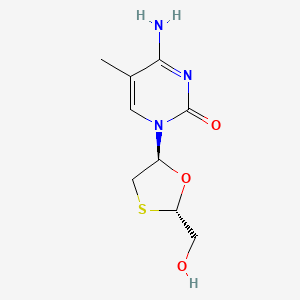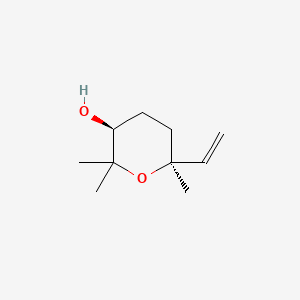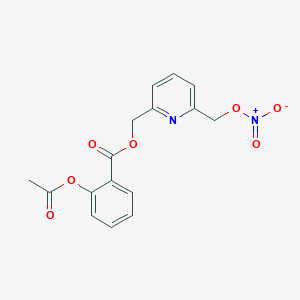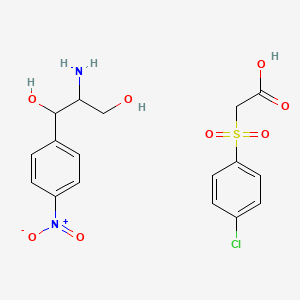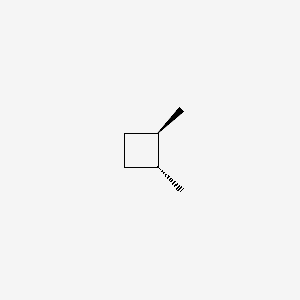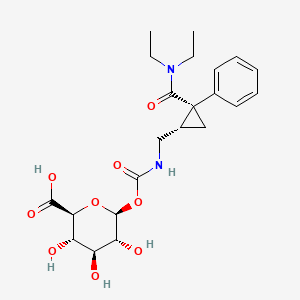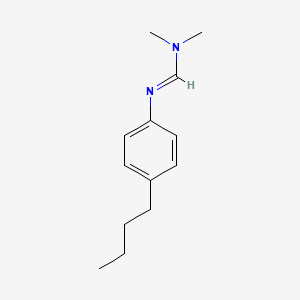
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate: is a complex organic compound that belongs to the class of aminoglucose phosphates This compound is characterized by the presence of a hydroxytetradecanoyl group attached to the aminoglucose backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Amino Group: The amino group is introduced at the 2-position of the glucose molecule through nucleophilic substitution reactions.
Attachment of Hydroxytetradecanoyl Group: The hydroxytetradecanoyl group is attached to the amino group via an amide bond formation reaction.
Phosphorylation: The final step involves the phosphorylation of the 6-position hydroxyl group to form the phosphate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
科学的研究の応用
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 1-phosphate
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 3-phosphate
Uniqueness
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate is unique due to its specific phosphorylation at the 6-position, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with its analogs.
特性
CAS番号 |
100759-95-3 |
|---|---|
分子式 |
C20H40NO10P |
分子量 |
485.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(3-hydroxytetradecanoylamino)-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO10P/c1-2-3-4-5-6-7-8-9-10-11-15(23)12-18(25)21-16(13-22)19(26)20(27)17(24)14-31-32(28,29)30/h13,15-17,19-20,23-24,26-27H,2-12,14H2,1H3,(H,21,25)(H2,28,29,30)/t15?,16-,17+,19+,20+/m0/s1 |
InChIキー |
QFZJGNYDKYRKNO-LEJFCBNZSA-N |
異性体SMILES |
CCCCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


